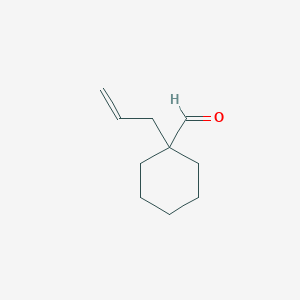

1-Allylcyclohexanecarbaldehyde

Übersicht

Beschreibung

1-Allylcyclohexanecarbaldehyde, also known as 1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde, is a chemical compound with the molecular formula C10H16O and a molecular weight of 152.24 .

Molecular Structure Analysis

The InChI code for 1-Allylcyclohexanecarbaldehyde is 1S/C10H16O/c1-2-6-10(9-11)7-4-3-5-8-10/h2,9H,1,3-8H2 . This code provides a specific textual representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen

Synthesis of Functionalized Cyclohexyl-Substituted Acrylonitriles

1-Allylcyclohexanecarbaldehyde is utilized in multicomponent syntheses to create functionalized cyclohexyl-substituted acrylonitriles. These compounds are valuable intermediates in the production of pharmaceuticals and agrochemicals due to their reactivity and ability to form various derivatives .

Construction of 4H-Chalcogenopyrans

The compound serves as a precursor in the synthesis of 4H-chalcogenopyrans. These heterocyclic compounds have potential applications in materials science and as core structures in medicinal chemistry for their diverse biological activities .

Formation of 1,4-Dihydropyridines

1-Allylcyclohexanecarbaldehyde is involved in the formation of 1,4-dihydropyridines, which are crucial for the development of calcium channel blockers. These blockers are widely used in the treatment of cardiovascular diseases .

Pyridine Derivatives

This aldehyde is also used in the synthesis of pyridine derivatives. Pyridines are important in the chemical industry and pharmaceuticals, serving as solvents, reagents, and key building blocks for drugs .

Organocatalysis

1-Allylcyclohexanecarbaldehyde can be employed in organocatalysis, particularly in reactions involving N-heterocyclic carbenes. These reactions are instrumental in constructing carbo- and heterocyclic frameworks with potential biological activity .

Catalytic Reactions

The compound finds application in catalytic reactions, especially those requiring single-atom catalysts. Its use in such reactions is due to its strong activity and high selectivity, which are essential for achieving desired outcomes in synthetic chemistry .

Eigenschaften

IUPAC Name |

1-prop-2-enylcyclohexane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-2-6-10(9-11)7-4-3-5-8-10/h2,9H,1,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJQHAKEQZQQCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCCCC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allylcyclohexanecarbaldehyde | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3016592.png)

![3-(4-Chloro-3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3016595.png)

![2-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B3016597.png)

![N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B3016599.png)

![methyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3016611.png)

![2-[2-Nitro-6-(trifluoromethyl)phenyl]acetic acid](/img/structure/B3016614.png)